molecular formula C12H22N2O B13198406 1-(4-Ethenylpiperidin-4-yl)piperidin-4-ol

1-(4-Ethenylpiperidin-4-yl)piperidin-4-ol

Cat. No.: B13198406
M. Wt: 210.32 g/mol
InChI Key: PKONKFMBSQFTDV-UHFFFAOYSA-N
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Description

1-(4-Ethenylpiperidin-4-yl)piperidin-4-ol is a compound with the molecular formula C₁₂H₂₂N₂O It is a derivative of piperidine, a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethenylpiperidin-4-yl)piperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available piperidine derivatives.

    Alkylation: The piperidine ring is alkylated using appropriate alkylating agents under controlled conditions.

    Hydroxylation: Introduction of the hydroxyl group at the 4-position of the piperidine ring is achieved through hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing techniques such as crystallization, distillation, and chromatography for purification.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethenylpiperidin-4-yl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens, nucleophiles such as amines and thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethenylpiperidin-4-yl)piperidin-4-ol has several scientific research applications:

    Medicinal Chemistry: Used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

    Biological Studies: Investigated for its potential as a ligand in receptor binding studies.

    Industrial Applications: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethenylpiperidin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways:

    Receptor Binding: The compound may act as a ligand for certain receptors, modulating their activity.

    Enzyme Inhibition: It may inhibit specific enzymes, affecting biochemical pathways.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, widely used in organic synthesis.

    Piperidin-4-ol: A hydroxylated derivative with similar structural features.

    Ethenylpiperidine: A compound with an ethenyl group, similar to the target compound.

Uniqueness

1-(4-Ethenylpiperidin-4-yl)piperidin-4-ol is unique due to the presence of both ethenyl and hydroxyl groups on the piperidine ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

1-(4-ethenylpiperidin-4-yl)piperidin-4-ol

InChI

InChI=1S/C12H22N2O/c1-2-12(5-7-13-8-6-12)14-9-3-11(15)4-10-14/h2,11,13,15H,1,3-10H2

InChI Key

PKONKFMBSQFTDV-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCNCC1)N2CCC(CC2)O

Origin of Product

United States

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